4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid

Description

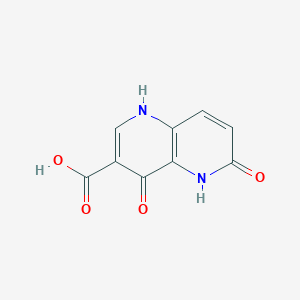

4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0) is a naphthyridine derivative with a molecular formula of C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol . Its structure features a 1,5-naphthyridine core with a carboxylic acid group at position 3, a hydroxy group at position 4, and a keto group at position 5. The compound exhibits moderate hydrophilicity (logP = 0.298) , making it suitable for reverse-phase HPLC analysis under standardized conditions.

Properties

IUPAC Name |

4,6-dioxo-1,5-dihydro-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-6-2-1-5-7(11-6)8(13)4(3-10-5)9(14)15/h1-3H,(H,10,13)(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZSFDRJGOQNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729778 | |

| Record name | 4,6-Dioxo-1,4,5,6-tetrahydro-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28252-74-6 | |

| Record name | 4,6-Dioxo-1,4,5,6-tetrahydro-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, followed by ring cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s functionality .

Scientific Research Applications

4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered biochemical pathways. Its structural features allow it to bind to active sites, disrupting normal cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on substituent contributions.

Key Findings and Implications

Structural Isomerism: The 1,5-naphthyridine core (target compound) vs. 1,8-naphthyridine (fluoroquinolone-like analog) significantly impacts biological target selectivity.

Substituent Effects :

- Hydroxy groups enhance hydrophilicity but may reduce membrane permeability.

- Halogens (Cl, F) increase lipophilicity and reactivity, favoring antibacterial activity.

- Bulky side chains (e.g., triazole-fluorophenyl) improve enzyme binding but require careful toxicity profiling.

Biological Activity

4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid (CAS No: 28252-74-6) is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a comprehensive review of recent literature.

The chemical formula for this compound is , with a molecular weight of 206.15 g/mol. It is characterized by its naphthyridine core structure, which is known for contributing to various bioactive properties.

Anticancer Properties

Research has demonstrated that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. In vitro assays have revealed that 4-hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine derivatives can effectively reduce cell viability in various cancer cell lines, including those derived from lung and breast cancers. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Naphthyridine compounds have also been evaluated for their antimicrobial properties. The presence of the naphthyridine ring enhances their ability to inhibit bacterial growth. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine has been investigated through various models. Compounds from the naphthyridine class have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. This suggests a promising avenue for treating inflammatory diseases .

Case Studies

- Anticancer Study : A study involving the administration of naphthyridine derivatives in xenograft models showed significant tumor reduction compared to controls. The compounds were noted to activate apoptotic pathways and inhibit cell proliferation markers such as Ki67 .

- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that certain derivatives of naphthyridines had MIC values ranging from 15 to 30 µg/mL, indicating their potential as novel antimicrobial agents .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

The biological activity of 4-hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine is attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- ROS Generation : Increased oxidative stress resulting in cellular damage.

- Cytokine Modulation : Inhibition of inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Hydroxy-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylic acid from ester precursors?

The compound can be synthesized via alkaline hydrolysis of its ethyl ester derivatives. For example, refluxing ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate with 1M NaOH at 95°C for 1 hour yields the carboxylic acid derivative in 93% efficiency . Similar protocols apply to substituted esters, though reaction times and temperatures may vary depending on steric or electronic effects of substituents .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Post-synthesis characterization should include:

- High-Performance Liquid Chromatography (HPLC) to assess purity.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm the naphthyridine core and substituent positions.

- Mass Spectrometry (MS) to validate molecular weight. Decarboxylation studies (e.g., thermal decomposition at 250–370°C) can also serve as indirect validation, as loss of CO₂ should align with theoretical mass changes .

Q. What esterification strategies are effective for derivatizing this compound?

The carboxylic acid group can be activated using N-hydroxysuccinimide (NHS) to form stable intermediates for amide coupling. For example, reacting 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid with NHS in the presence of dicyclohexylcarbodiimide (DCC) generates an active ester, enabling efficient conjugation with amines under mild conditions .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the decarboxylation kinetics of 1,5-naphthyridine carboxylic acids?

Decarboxylation efficiency depends on substituent electronic effects and reaction conditions. For instance, unsubstituted 4-oxo-1,5-naphthyridine-3-carboxylic acid undergoes decarboxylation at 325°C in mineral oil (85% yield), while electron-withdrawing groups (e.g., halogens) may lower activation energy, allowing milder conditions . Contradictory data on optimal temperatures (e.g., 250°C vs. 370°C in other studies) suggest the need for controlled thermogravimetric analysis (TGA) to map decomposition pathways .

Q. What methodologies resolve yield discrepancies in halogen substitution reactions on the naphthyridine core?

Conflicting yields in nucleophilic substitution reactions (e.g., Cl → OMe) often arise from steric hindrance or poor leaving-group activation. For example, 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate requires a crown ether catalyst (dibenzo-1,8-crown-6) to facilitate methoxy substitution in methanol, achieving 67% yield . Systematic screening of catalysts (e.g., phase-transfer agents) and solvents is critical for reproducibility.

Q. How can selective functionalization at the 6-position of the naphthyridine core be achieved?

Selective modification requires protecting group strategies or directing effects. For example, 6-ethoxy derivatives can be synthesized by introducing ethoxy groups during ester hydrolysis, leveraging steric shielding to prevent overreaction. Subsequent deprotection under acidic conditions allows targeted functionalization .

Methodological Considerations

- Contradiction Management : When conflicting data arise (e.g., decarboxylation yields), employ combinatorial approaches like Design of Experiments (DoE) to isolate variables (temperature, catalyst, solvent) .

- Reaction Optimization : Use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps in ester hydrolysis or decarboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.